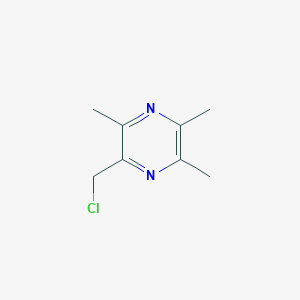
2-(Chloromethyl)-3,5,6-trimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Chloromethyl-3,5,6-trimethyl-pyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with three methyl groups and a chloromethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine can be achieved through different methods. One common approach involves the free radical halogenation of 3,5,6-trimethyl-pyrazine using N-chlorosuccinimide in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out under controlled conditions with light irradiation to initiate the halogenation process .
Industrial Production Methods: In industrial settings, the synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine often employs a multi-step process to ensure high yield and purity. The process may involve initial acetylation, followed by hydrolysis and mild halogenation using reagents like tosyl chloride, triethylamine, and 4-dimethylaminopyridine. This method is preferred for its mild reaction conditions and high yield .
化学反応の分析
Types of Reactions: 2-Chloromethyl-3,5,6-trimethyl-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in different chemical syntheses .
科学的研究の応用
2-Chloromethyl-3,5,6-trimethyl-pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
作用機序
The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds .
類似化合物との比較
2,3,5-Trimethylpyrazine: This compound lacks the chloromethyl group and is primarily used as a flavoring agent.
2-Ethyl-3,5,6-trimethylpyrazine: Similar in structure but with an ethyl group instead of a chloromethyl group, used in different industrial applications
Uniqueness: 2-Chloromethyl-3,5,6-trimethyl-pyrazine is unique due to its chloromethyl group, which imparts distinct reactivity and makes it valuable in synthetic chemistry and pharmaceutical research. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .
特性
CAS番号 |
123624-90-8 |
|---|---|
分子式 |
C8H11ClN2 |
分子量 |
170.64 g/mol |
IUPAC名 |
2-(chloromethyl)-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 |
InChIキー |
NNXBZTOMYBIUGR-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
正規SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
同義語 |
2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














